molecular formula C7H7N3O3 B147307 3-Nitrobenzhydrazide CAS No. 618-94-0

3-Nitrobenzhydrazide

Cat. No.: B147307
CAS No.: 618-94-0
M. Wt: 181.15 g/mol
InChI Key: NQEWXLVDAVTOHM-UHFFFAOYSA-N
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Description

It appears as a yellow crystalline powder and is sparingly soluble in water . The compound consists of a benzene ring substituted with a nitro group (-NO₂) and a hydrazide group (-NH-NH₂).

Safety and Hazards

3-Nitrobenzhydrazide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrobenzhydrazide can be synthesized from methyl 3-nitrobenzoate. The synthesis involves the reaction of methyl 3-nitrobenzoate with hydrazine hydrate under reflux conditions . The reaction typically proceeds as follows:

  • Dissolve methyl 3-nitrobenzoate in ethanol.
  • Add hydrazine hydrate to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under reduced pressure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrobenzhydrazide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Condensation: Aldehydes or ketones, often in the presence of an acid catalyst.

Major Products:

    Reduction: 3-Aminobenzhydrazide.

    Substitution: Various substituted hydrazides.

    Condensation: Hydrazones.

Comparison with Similar Compounds

  • 4-Nitrobenzhydrazide
  • 2-Nitrobenzhydrazide
  • 3-Nitrobenzohydrazine

Comparison: 3-Nitrobenzhydrazide is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to 4-nitrobenzhydrazide, which has the nitro group in the para position, this compound has different electronic and steric properties, leading to variations in its chemical behavior and biological activity .

Properties

IUPAC Name

3-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7N3O3/c8-9-7(11)5-2-1-3-6(4-5)10(12)13/h1-4H,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEWXLVDAVTOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060690
Record name Benzoic acid, 3-nitro-, hydrazide
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

618-94-0
Record name 3-Nitrobenzohydrazide
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Record name 3-Nitrobenzhydrazide
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Record name 3-Nitrobenzhydrazide
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Record name Benzoic acid, 3-nitro-, hydrazide
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Record name 3-nitrobenzohydrazide
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Synthesis routes and methods I

Procedure details

A mixture of 167g (1 mole) of m-nitrobenzoic acid and 160g (5 moles) of methanol was refluxed with stirring for 3 hours while a stream of dry HCl was bubbled in. A precipitate which formed on cooling to room temperature was filtered off, and dissolved in hot methanol. The solution was boiled for 10 minutes with a mixture of sodium carbonate and anhydrous calcium sulfate and was then filtered. The filtrate was stirred and refluxed while 118g (2 moles) of 85% hydrazine hydrate was added. The mixture was refluxed for 90 minutes and allowed to cool. The solid product was filtered off and recrystallized from water to give 258 g of m-nitrobenzhydrazide, m.p. 155°-155.5°C.
[Compound]
Name
167g
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
160g
Quantity
5 mol
Type
reactant
Reaction Step One
Quantity
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Type
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Reaction Step One
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Reaction Step Two
[Compound]
Name
118g
Quantity
2 mol
Type
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Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 3-nitrobenzoate (940.7 mg; 5.19 mmol; 1 eq.) is dissolved in EtOH (24 ml). Hydrazine hydrate (4.04 ml; 83.09 mmol; 16 eq.) is added and the mixture is stirred 1 hour at rt. It is stirred at 60° C. for 6 hours and rt overnight. The precipitate formed is filtrated and dried under vacuo, affording 3-nitrobenzohydrazide as white-off solid (815.9 mg; 87%).
Quantity
940.7 mg
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
4.04 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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